molecular formula C8H15ClN2O B6285013 rac-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one hydrochloride, trans CAS No. 2140264-88-4

rac-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one hydrochloride, trans

Cat. No.: B6285013
CAS No.: 2140264-88-4
M. Wt: 190.7
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Description

The compound rac-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one hydrochloride, trans, is a chiral piperidine derivative. This compound features both a cyclopropyl and an amino group, contributing to its unique structural and chemical properties. The trans designation indicates the spatial arrangement of its substituents, which has significant implications for its reactivity and biological activity.

Preparation Methods

The synthesis of rac-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one hydrochloride, trans, involves multiple steps. Starting with cyclopropyl ketone and piperidin-2-one as key intermediates, the synthesis proceeds through a series of reactions including amination, cyclization, and purification. The reaction conditions typically involve controlled temperatures and the use of specific solvents like methanol or ethanol. Industrial production may leverage catalytic hydrogenation and flow chemistry techniques to increase yield and efficiency.

Chemical Reactions Analysis

Rac-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one hydrochloride, trans, undergoes several types of reactions:

  • Oxidation: : With oxidizing agents like potassium permanganate, the compound can undergo oxidation to form corresponding N-oxides or carboxylic acids.

  • Reduction: : Reduction reactions with reagents like lithium aluminum hydride can convert the piperidin-2-one ring into more saturated derivatives.

  • Substitution: : The amino group is a reactive site for substitution reactions, often facilitated by nucleophilic agents under basic conditions.

Common reagents for these reactions include hydrogen gas for reduction, sodium hypochlorite for oxidation, and alkyl halides for substitution. Major products from these reactions include cyclopropylamine derivatives, substituted piperidines, and piperidine N-oxides.

Scientific Research Applications

The compound finds extensive use in several scientific domains:

  • Chemistry: : As a chiral building block, it is utilized in the synthesis of complex organic molecules.

  • Biology: : It serves as a model compound for studying enzyme-substrate interactions and protein-ligand binding.

  • Medicine: : Research explores its potential as a precursor in the development of pharmaceutical agents, particularly those targeting central nervous system disorders.

  • Industry: : It is used in the synthesis of agrochemicals and specialty chemicals, given its unique reactivity profile.

Mechanism of Action

The mechanism of action of rac-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one hydrochloride, trans, involves its interaction with specific molecular targets, such as enzymes or receptors. Its effects are mediated through pathways involving the cyclopropyl and amino groups, which can form hydrogen bonds and engage in π-π interactions. These interactions modulate the activity of enzymes or receptors, leading to downstream biological effects.

Comparison with Similar Compounds

Comparatively, rac-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one hydrochloride, trans, is unique due to its specific chiral configuration and the presence of both a cyclopropyl and an amino group. Similar compounds include:

  • Piperidine: : A simpler analog with similar structural motifs but lacking the cyclopropyl group.

  • Cyclopropylamine: : Shares the cyclopropylamine moiety but does not possess the piperidin-2-one ring.

  • Trans-2-Aminocyclohexanol: : A structural analog with a hydroxyl group instead of a ketone, offering different reactivity and biological properties.

Properties

CAS No.

2140264-88-4

Molecular Formula

C8H15ClN2O

Molecular Weight

190.7

Purity

90

Origin of Product

United States

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